molecular formula C12H7Cl3 B15292916 2,4',5-Trichlorobiphenyl-13C12

2,4',5-Trichlorobiphenyl-13C12

Cat. No.: B15292916
M. Wt: 269.45 g/mol
InChI Key: VAHKBZSAUKPEOV-WCGVKTIYSA-N
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Description

2,4’,5-Trichlorobiphenyl-13C12: is a stable isotope-labeled compound, specifically a polychlorinated biphenyl (PCB). PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling, which allows for precise tracking and analysis in experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4’,5-Trichlorobiphenyl-13C12 typically involves the chlorination of biphenyl compounds. One common method is the reaction of 1-bromo-2,4-dichlorobenzene with 4-chlorophenylboronic acid under palladium-catalyzed Suzuki coupling conditions . This method ensures the selective introduction of chlorine atoms at the desired positions on the biphenyl structure.

Industrial Production Methods: Industrial production of 2,4’,5-Trichlorobiphenyl-13C12 involves large-scale chlorination processes, often using chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product. The use of stable isotope-labeled precursors ensures the incorporation of 13C12 into the final compound .

Chemical Reactions Analysis

Types of Reactions: 2,4’,5-Trichlorobiphenyl-13C12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4’,5-Trichlorobiphenyl-13C12 varies depending on its specific useThis binding disrupts cell function by altering the transcription of genes, mainly inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family . This leads to various biological effects, including changes in metabolism and potential toxic effects.

Comparison with Similar Compounds

  • 2,4,4’-Trichlorobiphenyl (PCB 28)
  • 2,2’,5,5’-Tetrachlorobiphenyl (PCB 52)
  • 2,3,3’,4,4’,5,6-Heptachlorobiphenyl (PCB 180)

Comparison: 2,4’,5-Trichlorobiphenyl-13C12 is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in scientific research compared to its non-labeled counterparts. This compound also exhibits specific reactivity patterns due to the positions of the chlorine atoms, making it distinct from other PCBs with different chlorine substitutions .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

269.45 g/mol

IUPAC Name

1,4-dichloro-2-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

VAHKBZSAUKPEOV-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C]2=[13C]([13CH]=[13CH][13C](=[13CH]2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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